8-Bromo-2-chloroquinazolin-4(3H)-one
描述
Structure
3D Structure
属性
IUPAC Name |
8-bromo-2-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-3-1-2-4-6(5)11-8(10)12-7(4)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFQZYFLOYNXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 8 Bromo 2 Chloroquinazolin 4 3h One
Halogen-Directed Reactivity at the Quinazolinone Core
The presence of two distinct halogen atoms on the quinazolinone scaffold, a chloro group at the C-2 position and a bromo group at the C-8 position, governs the regioselectivity of its reactions. The electronic properties of the quinazolinone ring system further influence the reactivity at these positions.
Nucleophilic Substitution Reactions at C-2 and C-4 Positions
The quinazolinone ring is susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions, due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group. In 8-Bromo-2-chloroquinazolin-4(3H)-one, the chloro group at the C-2 position is the primary site for nucleophilic substitution. However, it is important to consider the tautomeric equilibrium with the 4-chloroquinazoline (B184009) form, which makes the C-4 position highly reactive towards nucleophiles.
Studies on analogous 2,4-dichloroquinazolines have consistently shown that nucleophilic substitution occurs preferentially at the C-4 position. This enhanced reactivity is attributed to the greater positive charge localization at C-4, making it more electrophilic. While the chloro group at C-2 is less reactive, it can undergo substitution under more forcing conditions or with highly reactive nucleophiles. This differential reactivity allows for a stepwise functionalization of the quinazolinone core. For instance, reaction with a primary amine would be expected to first yield the 4-amino-8-bromo-2-chloroquinazoline intermediate.
Electrophilic Aromatic Substitution on the Benzo Ring
The benzene (B151609) ring of the quinazolinone core can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. The bromo group at C-8 is a deactivating but ortho-, para-directing substituent. The quinazolinone ring itself is generally considered to be deactivating due to the electron-withdrawing nature of the heterocyclic part.
Considering these directing effects, electrophilic attack is most likely to occur at the C-6 position, which is para to the bromo substituent and meta to the deactivating influence of the heterocyclic ring. For example, chlorosulfonation of 6-bromoquinazoline-2,4(1H,3H)-dione has been shown to yield the 6-bromo-8-chlorosulfonyl derivative, indicating that electrophilic substitution can occur at the C-8 position in a related system. In the case of this compound, the C-6 position is the most probable site for electrophilic attack due to the directing influence of the bromine atom.
Metal-Catalyzed Cross-Coupling Reactions for Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize halogenated quinazolinones. The presence of both a chloro and a bromo substituent on this compound allows for selective or sequential cross-coupling reactions, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in these transformations.
Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Introduction
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a widely used method for introducing aryl and heteroaryl moieties. In the case of this compound, the reaction can be selectively performed at the C-8 position due to the higher reactivity of the C-Br bond.
Recent studies have demonstrated the synthesis of novel quinazoline (B50416) derivatives utilizing an 8-bromo-2-chloroquinazoline (B592065) scaffold through palladium-catalyzed cross-coupling reactions. researchgate.net For instance, the coupling of the scaffold with thiophene-2-boronic acid, (1-methyl-1H-pyrazol-4-yl)boronic acid, and benzo[b]thiophen-2-ylboronic acid would be expected to yield the corresponding 8-substituted products. researchgate.net
| Boronic Acid/Ester | Catalyst | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-Chloro-8-(thiophen-2-yl)quinazolin-4(3H)-one |
| (1-Methyl-1H-pyrazol-4-yl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 2-Chloro-8-(1-methyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one |
| Benzo[b]thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 8-(Benzo[b]thiophen-2-yl)-2-chloroquinazolin-4(3H)-one |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 2-Chloro-8-phenylquinazolin-4(3H)-one |
Sonogashira Cross-Coupling for Alkynyl Substitutions
The Sonogashira reaction enables the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to alkynyl-substituted compounds. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov For this compound, the Sonogashira coupling is expected to proceed selectively at the C-8 position.
While specific examples with this exact substrate are not prevalent in the literature, studies on similar dihalogenated quinazolines demonstrate the feasibility of this transformation. nih.gov The reaction of this compound with various terminal alkynes would furnish a range of 8-alkynyl-2-chloroquinazolin-4(3H)-ones, which are valuable intermediates for further synthetic manipulations.
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-Chloro-8-(phenylethynyl)quinazolin-4(3H)-one |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 2-Chloro-8-((trimethylsilyl)ethynyl)quinazolin-4(3H)-one |
| Propargyl alcohol | Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 2-Chloro-8-(3-hydroxyprop-1-yn-1-yl)quinazolin-4(3H)-one |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Piperidine | MeCN | 2-Chloro-8-(hex-1-yn-1-yl)quinazolin-4(3H)-one |
Negishi and Kumada Cross-Coupling Applications
The Negishi and Kumada cross-coupling reactions offer alternative methods for the formation of carbon-carbon bonds. The Negishi reaction utilizes organozinc reagents, while the Kumada reaction employs Grignard reagents. These reactions are known for their high efficiency and functional group tolerance. nih.gov
The application of these reactions to this compound would allow for the introduction of a wide variety of alkyl, vinyl, and aryl substituents at the C-8 position. The Negishi coupling, in particular, is noted for its compatibility with a broad range of functional groups. The Kumada coupling, while powerful, is somewhat limited by the reactivity of the Grignard reagent with certain functional groups. Nevertheless, both reactions represent valuable tools for the derivatization of the quinazolinone scaffold. nih.govwikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in the provided search results, the reactivity of similar dihalogenated quinazolines suggests that this reaction would be a viable strategy for introducing amine functionalities.
The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The inherent difference in reactivity between the C2-chloro and C8-bromo positions would be expected to govern the regioselectivity of the amination. Generally, the C-Cl bond at the 2-position is more susceptible to nucleophilic substitution, while the C-Br bond at the 8-position is more amenable to palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst system (e.g., palladium acetate (B1210297) or palladium(0) complexes), ligands (e.g., BINAP, Xantphos), and reaction conditions (temperature, solvent, base), it is possible to selectively target one position over the other. For instance, lower temperatures might favor substitution at the more labile C2-position, whereas higher temperatures could facilitate the oxidative addition of the palladium catalyst to the C8-bromo bond.
The following table outlines a hypothetical, yet plausible, set of conditions for selective Buchwald-Hartwig amination based on general principles of quinazoline chemistry.
| Target Position | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Product |
| C2 | Primary/Secondary Amine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 80-100 | 8-Bromo-2-(amino)quinazolin-4(3H)-one |
| C8 | Primary/Secondary Amine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100-120 | 2-Chloro-8-(amino)quinazolin-4(3H)-one |
This table is illustrative and based on general principles of cross-coupling reactions.
Cyclization and Annulation Reactions Involving this compound
The dual reactive sites on this compound make it an excellent substrate for constructing fused heterocyclic systems through cyclization and annulation reactions. These reactions often proceed in a stepwise manner, where one of the halogen positions is first functionalized with a group containing a nucleophile, which then undergoes a subsequent intramolecular reaction.
A key example of forming fused systems is the synthesis of triazoloquinazolines. This transformation typically begins with the reaction of the 2-chloro group with a dinucleophile like hydrazine (B178648). The initial step is a nucleophilic substitution at the C2 position to form a 2-hydrazinyl-8-bromoquinazolin-4(3H)-one intermediate. This intermediate can then undergo intramolecular cyclization. The cyclization can be promoted by reacting the intermediate with a one-carbon electrophile (such as formic acid or an orthoester), which reacts with the terminal nitrogen of the hydrazine moiety, followed by ring closure onto the N3 position of the quinazolinone ring. This process results in the formation of a triazole ring fused to the quinazolinone core, yielding a nih.govnih.govmdpi.comtriazolo[4,3-c]quinazoline system. The regioselectivity of such cyclizations can be influenced by electronic factors within the quinazolinone ring system. nih.gov
Intramolecular cyclization pathways are crucial for building complex polycyclic structures from this compound. A general strategy involves a domino process where the initial reaction at one position sets the stage for a subsequent ring-closing reaction. nih.gov For example, a nucleophile containing a tethered functional group can be introduced at the C2 position. If this tethered group is, for instance, a protected amine or alcohol, deprotection can be followed by an intramolecular reaction with the C8-bromo position, often catalyzed by palladium or copper, to form a new ring. acs.org
Such domino reactions, where a quinazolinone rearrangement is followed by an intramolecular cyclization, can lead to the formation of ring-fused N-acylguanidines. nih.gov The outcome of these reactions can be exquisitely controlled by the nature of the reacting partner. nih.gov For instance, reacting a 2-chloroquinazolinone with a diamine containing a primary amine can lead to an in-situ generated intermediate that undergoes intramolecular ring closure. nih.gov This highlights the potential for this compound to serve as a scaffold for complex intramolecular transformations, leveraging the reactivity of both the C2 and C8 positions to build novel fused heterocyclic systems. nih.govresearchgate.net
Spectroscopic and Structural Characterization of 8 Bromo 2 Chloroquinazolin 4 3h One
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a powerful non-destructive technique that provides information about the vibrational modes of a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, such as stretching and bending of bonds, which are characteristic of the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
No experimental FT-IR data for 8-Bromo-2-chloroquinazolin-4(3H)-one was found in the publicly available scientific literature. The following is a theoretical analysis based on the known characteristic absorption frequencies of the functional groups present in the molecule.
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that would confirm the presence of its key functional groups. The N-H stretching vibration of the lactam group is anticipated to appear as a broad band in the region of 3400-3200 cm⁻¹. The C=O (carbonyl) stretching vibration of the quinazolinone ring is a strong and readily identifiable band, typically observed in the range of 1700-1650 cm⁻¹. Aromatic C=C stretching vibrations from the benzene (B151609) ring are expected to produce several peaks in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations within the quinazolinone ring system would likely be observed in the 1350-1200 cm⁻¹ range. The presence of the halogen substituents would also be indicated by specific stretching vibrations: the C-Cl bond typically absorbs in the 800-600 cm⁻¹ region, and the C-Br bond would be found at lower wavenumbers, generally between 600-500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations would appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern of the aromatic ring.
Interactive Data Table: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Lactam) | Stretching | 3400-3200 | Medium-Broad |
| C=O (Lactam) | Stretching | 1700-1650 | Strong |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium-Weak |
| C-N | Stretching | 1350-1200 | Medium |
| C-H (Aromatic) | Stretching | >3000 | Medium-Weak |
| C-H (Aromatic) | Out-of-plane Bending | 900-675 | Strong |
| C-Cl | Stretching | 800-600 | Medium-Strong |
| C-Br | Stretching | 600-500 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
No experimental ¹H NMR data for this compound was found in the publicly available scientific literature. The following is a theoretical prediction of the ¹H NMR spectrum.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the aromatic ring and the N-H proton of the lactam. The aromatic region would likely display three signals for the three protons on the substituted benzene ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine, chlorine, and carbonyl groups. The proton ortho to the bromine atom would likely appear at the most downfield position due to the deshielding effect. The coupling patterns (doublets, triplets, or doublet of doublets) and coupling constants (J values) would provide valuable information about the connectivity of these protons. The N-H proton of the lactam is expected to appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton
No experimental ¹³C NMR data for this compound was found in the publicly available scientific literature. The following is a theoretical prediction of the ¹³C NMR spectrum.
The ¹³C NMR spectrum of this compound would provide a map of the carbon framework of the molecule. It is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule, assuming no accidental equivalence. The carbonyl carbon of the lactam would be the most downfield signal, typically appearing in the range of 160-180 ppm. The carbon atom attached to the chlorine (C2) and the carbon atom attached to the bromine (C8) would also be significantly downfield due to the electronegativity of the halogens. The remaining aromatic carbon signals would appear in the typical range for substituted benzene rings, with their specific chemical shifts determined by the electronic effects of the various substituents.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
No experimental 2D NMR data for this compound was found in the publicly available scientific literature. The following describes the expected utility of these techniques for this molecule.
Two-dimensional NMR techniques would be instrumental in the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, allowing for the establishment of the proton connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would show correlations between directly bonded protons and carbons, enabling the assignment of the protonated carbons in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would show through-space correlations between protons that are in close proximity, which can help to confirm the spatial arrangement of the substituents on the aromatic ring.
Distortionless Enhancement Polarization Transfer (DEPT) Analysis
No experimental DEPT data for this compound was found in the publicly available scientific literature. The following describes the expected utility of this technique.
A DEPT experiment would be used to differentiate between the different types of carbon atoms (CH, CH₂, and CH₃) in the ¹³C NMR spectrum. For this compound, a DEPT-135 experiment would show positive signals for the CH carbons of the aromatic ring and no signals for the quaternary carbons (including the carbonyl carbon and the carbons attached to the bromine, chlorine, and the bridgehead carbons). This information would complement the data from the standard ¹³C NMR spectrum and aid in the complete assignment of the carbon skeleton.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with a molecular formula of C₈H₄BrClN₂O, the theoretical monoisotopic mass is calculated to be 257.91956 Da. uni.lu Experimental HRMS would aim to measure a mass-to-charge ratio (m/z) that closely matches this theoretical value, confirming the compound's elemental composition.
Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak, further confirming the presence of these halogens. In the absence of experimental data, predicted m/z values for various adducts formed during ionization can provide a reference for analysis. uni.lu
Table 1: Predicted HRMS Adduct Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 258.92684 |
| [M+Na]⁺ | 280.90878 |
| [M-H]⁻ | 256.91228 |
| [M+NH₄]⁺ | 275.95338 |
| [M]⁺ | 257.91901 |
This table is generated from predicted data. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS)
Given the quinazolinone core and the halogen substituents, likely fragmentation pathways under electron impact (EI) ionization would involve:
Loss of Halogens: Initial fragmentation could involve the cleavage of the C-Cl or C-Br bonds.
Loss of Carbon Monoxide: The carbonyl group (C=O) in the quinazolinone ring can be lost as a neutral CO molecule.
Ring Cleavage: Fragmentation of the heterocyclic or benzene ring can lead to various smaller charged fragments.
Analysis of these fragmentation patterns would be essential for confirming the structural arrangement of the molecule in a sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The quinazolinone core is a chromophore that exhibits characteristic absorption bands.
While a specific experimental spectrum for this compound has not been reported in the searched literature, the absorption characteristics can be inferred from studies on analogous quinazolinone derivatives. nih.gov The spectrum is expected to show absorptions arising from two main types of electronic transitions:
π → π* Transitions: These high-energy transitions typically occur in aromatic and conjugated systems. For quinazolinone derivatives, these bands are generally observed in the 210–285 nm range. nih.gov
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the nitrogen and oxygen atoms, to an anti-bonding π* orbital. These are lower in energy and appear at longer wavelengths, typically in the 285–320 nm range for the quinazolinone scaffold. nih.gov The band at the longest wavelength is often associated with the n → π* transition of the carbonyl group coupled with intramolecular charge transfer. nih.gov
The presence of bromine and chlorine atoms (auxochromes) with their lone pairs of electrons is expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* absorption bands.
X-ray Crystallographic Analysis for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a single-crystal X-ray structure for this compound is not available in the public domain, key structural features can be predicted based on crystallographic studies of other substituted quinazolinones. nih.govnih.govmdpi.com
Determination of Bond Lengths, Bond Angles, and Torsion Angles
A crystallographic study would reveal precise measurements for all bond lengths and angles. Based on related structures, the quinazolinone bicyclic system is expected to be largely planar. nih.gov
Key expected features include:
C=O Bond Length: The carbonyl group bond length would be typical for an amide, influenced by conjugation within the ring.
C-N Bond Lengths: The C-N bonds within the heterocyclic ring would exhibit partial double-bond character.
C-Cl and C-Br Bonds: The lengths of the carbon-halogen bonds would be consistent with standard values for halogens attached to an aromatic system.
Bond Angles: The internal angles of the fused six-membered rings would deviate slightly from the ideal 120° of a perfect hexagon due to the presence of heteroatoms and ring fusion.
Investigation of Intermolecular Interactions and Crystal Packing
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific studies on the crystal structure of this compound. Consequently, detailed experimental data regarding its intermolecular interactions and crystal packing arrangement is not available.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for quantifying and visualizing intermolecular contacts within a crystal lattice. This analysis is contingent upon the availability of a solved crystal structure. As no crystallographic data has been reported for this compound, a Hirshfeld surface analysis has not been performed for this specific compound.
In principle, such an analysis would involve generating a surface around the molecule where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. Mapping properties like dnorm (normalized contact distance) onto this surface reveals regions of close intermolecular contact, which appear as red spots and highlight the most significant interactions, such as hydrogen bonds.
Furthermore, 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots would break down the relative contributions of various interactions to the total surface area. For a molecule like this compound, one would anticipate significant contributions from H···H, Br···H, O···H, Cl···H, and C···H contacts, among others. The precise percentages, however, remain unknown in the absence of experimental data.
Below is a hypothetical data table illustrating the kind of information a Hirshfeld surface analysis would provide, based on analyses of similarly halogenated quinazolinone structures. Note: This data is illustrative and not based on experimental results for the title compound.
| Intermolecular Contact | Contribution (%) |
| H···H | 35.0 - 45.0 |
| Br···H / H···Br | 15.0 - 25.0 |
| O···H / H···O | 10.0 - 15.0 |
| Cl···H / H···Cl | 8.0 - 12.0 |
| C···H / H···C | 5.0 - 10.0 |
| Other | < 5.0 |
Computational and Theoretical Studies on 8 Bromo 2 Chloroquinazolin 4 3h One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like quinazolinone derivatives to predict their properties and reactivity. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311G, can provide a detailed understanding of the molecule's characteristics. researchgate.netmdpi.com
A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For quinazolinone derivatives, DFT calculations are used to find the most stable three-dimensional arrangement of atoms. Studies on related structures, such as 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, have shown that the quinazoline (B50416) ring system is typically almost planar. nih.gov The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. researchgate.netmdpi.com
Following optimization, the electronic structure can be elucidated by analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals are crucial for understanding a molecule's reactivity and electronic transitions. nih.govajchem-a.com
HOMO : Represents the ability to donate an electron. In similar quinazoline structures, the HOMO is often distributed across the fused ring system. mdpi.com
LUMO : Represents the ability to accept an electron. The LUMO is typically located on the quinazoline ring as well. mdpi.com
HOMO-LUMO Gap : The energy difference (ΔE) between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large energy gap suggests high stability. nih.govajchem-a.com For instance, the calculated band gap for 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one was found to be high, indicating significant molecular stability. nih.gov
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net
DFT calculations are a reliable method for predicting various spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.
NMR Spectroscopy : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are often compared with experimental data to validate the molecular structure.
IR Spectroscopy : The vibrational frequencies corresponding to different functional groups in the molecule can be calculated. For quinazolinones, characteristic peaks such as the C=O stretch (typically around 1600-1700 cm⁻¹) can be predicted and compared with experimental FT-IR spectra. nih.gov
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.
Computational methods are invaluable for exploring the mechanisms of chemical reactions. For 8-Bromo-2-chloroquinazolin-4(3H)-one, which serves as a synthetic intermediate, DFT can be used to model reaction pathways. researchgate.net This involves calculating the energies of reactants, transition states, and products to determine the reaction's feasibility and energy profile. Such studies can clarify reaction mechanisms, such as nucleophilic substitution at the chloro- or bromo-positions, and help optimize reaction conditions like temperature and solvent.
The quinazolinone core possesses multiple reactive sites. The presence of bromo and chloro substituents on this compound makes predicting the outcome of reactions, particularly substitutions, complex. DFT calculations can predict the regioselectivity of reactions by evaluating the activation energies for different possible reaction pathways. For example, in palladium-catalyzed cross-coupling reactions, theoretical studies can help predict whether a reaction is more likely to occur at the C-Br bond or the C-Cl bond, guiding synthetic strategies. researchgate.net The analysis of atomic charges and FMO densities on different atoms can also provide insights into the most probable sites for electrophilic or nucleophilic attack.
Molecular Modeling and Docking Studies
While specific docking studies for this compound are not widely published, the quinazolinone scaffold is a well-known pharmacophore. nih.govnih.gov Molecular modeling and docking are computational techniques used to predict how a ligand (in this case, a quinazolinone derivative) might bind to the active site of a biological target, such as an enzyme or receptor. researchgate.net
Molecular docking studies on numerous quinazolinone derivatives have been conducted to explore their potential as therapeutic agents, particularly in cancer therapy. nih.govnih.govnih.gov These studies provide a framework for predicting the potential biological targets and binding interactions of this compound.
Quinazolinones are known inhibitors of several key cancer-related targets, including:
Epidermal Growth Factor Receptor (EGFR) nih.govfrontiersin.org
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) nih.gov
Topoisomerase II nih.gov
c-Met nih.gov
Docking simulations predict the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and the specific interactions between the ligand and amino acid residues in the target's active site. nih.govnih.gov Common interactions observed for quinazolinone derivatives include:
Hydrogen Bonding : The quinazolinone core contains hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens), which frequently interact with key residues in the active site. nih.gov
Pi-Pi Stacking and Pi-Alkyl Interactions : The aromatic rings of the quinazolinone scaffold often engage in pi-pi stacking or pi-alkyl interactions with aromatic or aliphatic residues of the protein. nih.gov
Interactive Data Table: Examples of Docking Studies on Quinazolinone Derivatives Against Cancer Targets This table summarizes findings from studies on various quinazolinone derivatives to illustrate typical binding energies and target interactions.
| Target Protein | PDB ID | Example Ligand Type | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| EGFR | 1M17 | Quinazolinone-benzyl piperidine | -7.0 to -9.5 | Leu 694, Val 702, Ala 719, Thr 766, Asp 831 | nih.gov |
| VEGFR2 | 3WZE | Substituted Quinazolinone | -8.0 to -10.0 | Asp 1046, Glu 885 | nih.gov |
| Topoisomerase II | 5ZAD | Substituted Quinazolinone | -9.0 to -11.0 | Lys 630, His 775 | nih.gov |
| c-Met | 3U6I | Substituted Quinazolinone | -8.5 to -10.5 | Asp 1222, Met 1131 | nih.gov |
Binding Affinity Estimation (for related quinazolinones)
The binding affinity of a ligand to its biological target is a critical determinant of its potential efficacy. For quinazolinone derivatives, computational methods such as molecular docking and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed to estimate this affinity. These studies often focus on targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 9 (CDK9), which are implicated in cancer. mdpi.comnih.gov
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and the strength of the interaction. For instance, studies on substituted quinazolinones targeting EGFR have revealed key interactions within the ATP-binding site. nih.govnih.gov These interactions typically include hydrogen bonds with crucial amino acid residues and hydrophobic interactions with the surrounding protein environment. nih.gov
The following table summarizes common interactions observed in computational studies of quinazolinone derivatives with their protein targets, which are likely relevant for this compound.
| Interaction Type | Key Amino Acid Residues (Examples) | Role in Binding |
| Hydrogen Bonding | Asp831, Thr830, Thr766 | Anchors the ligand within the binding pocket. nih.govnih.gov |
| Pi-Pi Stacking | Phe699 | Stabilizes the aromatic quinazoline core. nih.gov |
| Hydrophobic Interactions | Leu820, Leu694, Val702 | Enhances binding affinity through favorable non-polar contacts. nih.govnih.gov |
| Halogen Bonding | - | The bromine and chlorine atoms on the scaffold could potentially form halogen bonds, further stabilizing the complex. |
MM/GBSA calculations provide a more quantitative estimation of the binding free energy, offering a more refined prediction of binding affinity. These studies have been instrumental in ranking potential drug candidates and prioritizing them for further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
QSAR studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.
For quinazolinone derivatives, 2D and 3D-QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. ijprajournal.comrsc.org These studies have highlighted the importance of substituents at various positions of the quinazolinone ring. For instance, the presence of halogens at positions 6 and 8 has been shown to influence antimicrobial activity. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional map of the physicochemical properties that are favorable or unfavorable for activity. nih.gov These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity enhance or diminish the biological response.
The table below presents typical statistical parameters from 3D-QSAR studies on quinazolinone derivatives, demonstrating the predictive power of these models.
| 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Findings |
| CoMFA | > 0.5 | > 0.9 | Steric and electrostatic fields are significant contributors to activity. nih.gov |
| CoMSIA | > 0.5 | > 0.9 | In addition to steric and electrostatic fields, hydrophobic and hydrogen bond donor/acceptor fields play a crucial role. nih.gov |
These studies collectively suggest that the electronic and steric properties of the substituents on the quinazolinone scaffold, such as the bromo and chloro groups in this compound, are critical for its biological activity.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Understanding the conformational preferences of a molecule is essential for predicting its shape, reactivity, and ability to bind to a biological target.
For quinazolinone derivatives, computational techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to explore their conformational space. nih.gov DFT calculations can provide accurate information about the molecule's geometry, electronic structure, and vibrational frequencies.
MD simulations, on the other hand, allow for the study of the dynamic behavior of the molecule over time, both in isolation and in complex with a biological target. nih.gov These simulations can reveal how the ligand adapts its conformation upon binding and the stability of the resulting complex. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms during the simulation provides insights into the flexibility and stability of the system. nih.gov
While a specific energy landscape map for this compound is not available, the general rigidity of the fused ring system suggests that it will have a relatively limited number of low-energy conformations. The primary conformational flexibility would arise from the rotation of any substituents, though in this specific case, there are none. The planarity of the quinazolinone core is a key feature that influences its interaction with flat aromatic residues in protein binding sites.
Mechanistic Insights into Biological Activities of Quinazolinone Derivatives
Quinazolinone Scaffold as a Pharmacophore for Diverse Biological Targets
The quinazolinone nucleus, a fusion of benzene (B151609) and pyrimidine rings, is considered a "privileged structure" in drug discovery. nih.govnih.gov This designation stems from its ability to serve as a versatile scaffold that can be readily modified with various substituents to interact with a wide array of biological targets. mdpi.comnih.gov The structural rigidity of the fused ring system, combined with the potential for substitutions at multiple positions (notably 2, 3, 6, and 8), allows for the fine-tuning of steric, electronic, and hydrophobic properties. nih.gov This adaptability enables quinazolinone derivatives to bind to diverse proteins and enzymes, leading to a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. nih.govacgpubs.org
Structure-activity relationship (SAR) studies have consistently shown that modifications to the quinazolinone core are crucial for specific biological activities. For instance, the presence of halogen atoms, such as bromine or chlorine, at positions 6 and 8 can enhance antimicrobial properties. nih.gov The substituent at the 3-position is often critical for anticancer activity, particularly for kinase inhibition, while modifications at the 2-position can influence a variety of pharmacological actions. nih.govnih.gov This inherent versatility makes the quinazolinone scaffold a valuable starting point for the development of targeted therapeutic agents.
While extensive research has focused on various derivatives, the specific compound 8-Bromo-2-chloroquinazolin-4(3H)-one is primarily recognized as a chemical intermediate. Its structure serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of novel antibacterial agents. evitachem.comresearchgate.net
Mechanisms of Enzyme Inhibition by Quinazolinone Derivatives
The therapeutic effects of many quinazolinone derivatives are rooted in their ability to inhibit specific enzymes that are critical for disease progression. The following sections explore the mechanisms through which these compounds interact with and inhibit key enzymatic targets.
Many quinazolinone-based compounds are potent inhibitors of protein tyrosine kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. ekb.eg Overexpression or mutation of kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is a hallmark of many cancers. ekb.eg
Quinazolinone derivatives, such as gefitinib and erlotinib, function as ATP-competitive inhibitors. nih.govresearchgate.net They bind to the ATP-binding pocket within the kinase domain of EGFR, preventing the phosphorylation of tyrosine residues and thereby blocking downstream signaling cascades that promote tumor growth. ekb.egsemanticscholar.org The quinazolinone core typically forms a key hydrogen bond with a conserved methionine residue in the hinge region of the kinase. researchgate.net Substituents on the scaffold, particularly the anilino group at position 4, occupy the hydrophobic pocket of the active site, enhancing binding affinity and selectivity. researchgate.net Some derivatives have been developed as dual EGFR/HER2 inhibitors, while others can act as non-competitive, type-II inhibitors, binding to an allosteric site and stabilizing an inactive conformation of the kinase. nih.govtandfonline.com
| Derivative Type | Target Kinase(s) | Inhibition Mechanism |
| 4-Anilinoquinazolines | EGFR, HER2 | ATP-Competitive (Type I) |
| Quinazolin-4(3H)-ones | CDK2, HER2, EGFR | ATP Non-Competitive (Type II) or Competitive (Type I) |
DNA Gyrase: This bacterial enzyme is a type II topoisomerase essential for DNA replication, repair, and transcription, making it an excellent target for antibiotics. mdpi.comnih.gov Quinazolinone derivatives can inhibit DNA gyrase, which leads to the cessation of bacterial cell division and ultimately cell death. mdpi.comresearchgate.net These compounds often work by interfering with the ATPase activity of the GyrB subunit of the enzyme, which is responsible for providing the energy for DNA supercoiling. nih.gov By binding to the ATP-binding site, these inhibitors prevent the conformational changes necessary for the enzyme's function. Molecular docking studies have shown that quinazolinone derivatives can form hydrogen bonds and hydrophobic interactions within the active site of DNA gyrase, stabilizing the inhibitor-enzyme complex. mdpi.com
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, which are required for DNA replication and repair. nih.govnih.gov Inhibition of DHFR leads to a depletion of the nucleotide pool, causing "thymineless cell death" in both cancer cells and bacteria. nih.gov Quinazolinone-based DHFR inhibitors act as folate antagonists, mimicking the structure of the natural substrate to bind to the enzyme's active site. nih.govmdpi.com The potency of these inhibitors is often determined by the substituents on the quinazolinone ring, which influence the binding affinity and selectivity for bacterial or human DHFR. nih.govmdpi.com
| Enzyme Target | Biological Role | Mechanism of Quinazolinone Inhibition |
| DNA Gyrase | Bacterial DNA replication and repair | Binds to the ATPase site of the GyrB subunit, preventing DNA supercoiling. mdpi.comnih.gov |
| Dihydrofolate Reductase (DHFR) | Synthesis of tetrahydrofolate for nucleotide production | Acts as a competitive inhibitor, binding to the active site and blocking folate reduction. nih.govmdpi.com |
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the DNA damage response, playing a key role in the repair of single-strand breaks. benthamdirect.comrjsocmed.com In cancers with deficiencies in other DNA repair pathways (like BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.
The quinazolinone scaffold has been utilized as a bioisostere of the phthalazinone core found in established PARP inhibitors like olaparib. ijmphs.comrsc.org These derivatives are designed to occupy the nicotinamide (NI) site of PARP-1, competing with the endogenous substrate NAD+. ijmphs.com Molecular docking studies indicate that the quinazolinone core and its substituents can form critical hydrogen bonds and pi-pi stacking interactions with amino acid residues in the PARP-1 active site, leading to potent inhibition. benthamdirect.comrsc.org
Thymidylate Synthase (TS) is another critical enzyme in the nucleotide synthesis pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov Like DHFR, TS is a well-established target for anticancer drugs. Certain quinazoline-based antifolates have been specifically designed to inhibit TS. ncl.ac.ukacs.org These compounds act as classical competitive inhibitors, binding to the dUMP binding site on the enzyme. The extended side chains on these molecules can also interact with the folate cofactor binding site, further enhancing their inhibitory potency. ncl.ac.uk
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme delays carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes, which is a therapeutic strategy for managing type 2 diabetes.
Several quinazolinone derivatives have been identified as potent α-glucosidase inhibitors. nih.govresearchgate.net Kinetic studies have revealed that these compounds can inhibit the enzyme through different mechanisms, including competitive and non-competitive inhibition. nih.govresearchgate.net For instance, derivatives like 2-(4-chlorophenyl)-quinazolin-4(3H)-one have been shown to be reversible, non-competitive inhibitors. nih.gov Spectroscopic and molecular docking analyses suggest that these inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency. The binding is often driven by a combination of hydrogen bonds, and hydrophobic and electrostatic forces. nih.govresearchgate.net
| Compound | Inhibition Mode | Key Interactions |
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one | Non-competitive | Hydrogen bonds, electrostatic and hydrophobic forces nih.govresearchgate.net |
| Quinazolinone-pyrazole hybrids | Competitive | Interactions with the enzyme's binding site researchgate.net |
DOT1L Inhibition
Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that is unique in its function of methylating histone H3 at lysine 79 (H3K79). Aberrant DOT1L activity is implicated in certain cancers, particularly MLL-rearranged leukemias, making it a significant therapeutic target. Research has shown that the quinazoline (B50416) scaffold can be effectively utilized in the design of DOT1L inhibitors.
Scientists have explored the use of quinazoline as a replacement for adenine in designing bisubstrate inhibitors of DOT1L. These quinazoline-based analogs have demonstrated comparable activity to their adenine-containing counterparts but with the added benefit of reduced cytotoxicity researchgate.netnih.gov. Molecular docking studies have validated the use of the quinazoline structure in the design of these inhibitors, confirming its successful interaction within the enzyme's binding pocket researchgate.netnih.gov. This line of research presents a promising avenue for developing novel epigenetic therapies.
Cellular Mechanisms of Action in Biological Systems (for related quinazolinones)
Quinazolinone derivatives have been shown to exert potent anticancer effects through various cellular mechanisms. These compounds can interfere with cell cycle progression, modulate key regulatory proteins, and induce programmed cell death, often in a synergistic manner with existing chemotherapeutic agents.
Cell Cycle Arrest Induction (e.g., G2/M phase)
A significant body of evidence points to the ability of quinazolinone derivatives to induce cell cycle arrest, particularly at the G2/M checkpoint. This disruption of the cell cycle is a critical mechanism for inhibiting the proliferation of cancer cells.
For instance, certain 3-methylquinazolinone derivatives have been shown to cause G2/M phase cell cycle arrest in human cancer cell lines like A549 at higher concentrations mdpi.com. Similarly, a benzimidazole-quinazolinone derivative has been found to effectively induce G2/M phase cell cycle arrest in A-375 melanoma cells mdpi.com. Other studies have reported that various quinazolinone hybrids can arrest the cell cycle at the G2/M phase in breast cancer and neuroblastoma cells tandfonline.comtandfonline.com. A novel synthetic quinazoline derivative, WYK431, also demonstrated the ability to arrest the cell cycle at the G2/M phase in human gastric cancer cells nih.govspandidos-publications.com.
Table 1: Examples of Quinazolinone Derivatives Inducing G2/M Cell Cycle Arrest
| Compound Type | Cell Line(s) | Reference |
| 3-methylquinazolinone derivative | A549 | mdpi.com |
| Benzimidazole-quinazolinone derivative | A-375 melanoma | mdpi.com |
| Quinazolinone-thiazolone hybrid | MCF-7 breast cancer | tandfonline.com |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative | Neuroblastoma (SH-SY5Y) | tandfonline.com |
| WYK431 | BGC823 gastric cancer | nih.govspandidos-publications.com |
Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclin B, Histone H3 phosphorylation)
The induction of G2/M arrest by quinazolinone derivatives is closely linked to their ability to modulate the expression and activity of key cell cycle regulatory proteins. Cyclin B1 and the phosphorylation of histone H3 are crucial for the entry into and progression through mitosis.
Studies have shown that some quinazolinone compounds upregulate cell cycle regulatory proteins such as Cyclin B1 and Cdk1 mdpi.com. For example, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was found to upregulate cell cycle protein B and enhance the phosphorylation of histone H3 at Ser10, which is indicative of mitotic arrest mdpi.com. Phosphorylation of histone H3 on Ser-10 is a well-established marker for chromatin condensation during mitosis nih.gov. The expression of Cyclin B1 is typically elevated in G2 and mitotic cells, and its complex with CDK1 is essential for the G2/M transition spandidos-publications.comnih.gov. The novel derivative WYK431 was also found to influence CDK1 and CDC25C, proteins that regulate the G2/M transition nih.govspandidos-publications.com.
Induction of Apoptosis and Programmed Cell Death Pathways
Beyond halting cell proliferation, many quinazolinone derivatives are potent inducers of apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancerous cells. Apoptosis can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
Several quinazolinone derivatives have been shown to induce apoptosis in various cancer cell lines mdpi.comtandfonline.com. The mechanisms often involve the activation of caspases, a family of proteases central to the execution of apoptosis. For instance, some derivatives trigger the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3/7 nih.govnih.gov. Other compounds have been shown to activate caspase-8, suggesting an involvement of the extrinsic pathway nih.gov.
Furthermore, the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, is a common feature of quinazolinone-induced apoptosis. A favorable shift in the Bax/Bcl-2 ratio can lead to the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors mdpi.comnih.govnih.gov.
Table 2: Apoptotic Mechanisms of Quinazolinone Derivatives
| Derivative Type | Cancer Cell Line | Apoptotic Pathway/Mediators | Reference |
| Quinazolinone Schiff base | MCF-7 | Intrinsic (Cytochrome c, Caspase-9, -3/7) & Extrinsic (Caspase-8) | nih.gov |
| 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one | MOLT-4 leukemia | Intrinsic (Cytochrome c, Caspase-3, -8) | nih.gov |
| WYK431 | BGC823 gastric cancer | Intrinsic (Bax upregulation, Cytochrome c release, Caspase-9, -3) | nih.gov |
| Quinazolinone-Pyridazinone hybrid | HepG-2, HCT-116, MCF-7 | Caspase-3, -7, Cytochrome c, p53, BAX, BCL-2 | tandfonline.com |
Synergistic Effects with Chemotherapeutic Agents
An exciting area of research is the potential for quinazolinone derivatives to act synergistically with existing chemotherapeutic drugs. This combination can lead to enhanced anticancer efficacy and potentially overcome drug resistance.
One study demonstrated that a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative, when combined with 5-fluorouracil (5-FU), resulted in a synergistic cytotoxic effect on oral squamous cell carcinoma cells mdpi.com. This suggests that quinazolinones could be used to sensitize cancer cells to the effects of conventional chemotherapy, potentially allowing for lower, less toxic doses of these agents.
Antimicrobial and Antifungal Mechanisms
The quinazolinone scaffold is also a source of potent antimicrobial and antifungal agents. The emergence of drug-resistant pathogens has spurred the search for new compounds with novel mechanisms of action, and quinazolinones represent a promising class in this regard.
The antimicrobial activity of quinazolinone derivatives is often attributed to their ability to interfere with essential bacterial processes. One proposed mechanism is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication mdpi.com. By targeting this enzyme, these compounds can effectively halt bacterial proliferation mdpi.com. The structure-activity relationship of these compounds suggests that substitutions at various positions on the quinazolinone ring can significantly influence their antimicrobial potency nih.govnih.gov. For example, the presence of halogen atoms at positions 6 and 8 has been reported to enhance antimicrobial activity nih.govnih.gov.
In terms of antifungal activity, quinazolinone derivatives have shown efficacy against a range of plant pathogenic fungi. Mechanistic studies suggest that these compounds can cause abnormal mycelial growth, damage to cellular organelles, and altered permeability of the fungal cell membrane acs.org. The presence of specific functional groups, such as a cyano group, has been linked to enhanced inhibitory effects against certain fungal species mdpi.com.
Table 3: Antimicrobial and Antifungal Mechanisms of Quinazolinone Derivatives
| Activity | Proposed Mechanism of Action | Key Structural Features for Activity | References |
| Antimicrobial | Inhibition of DNA gyrase | Halogen substitutions at positions 6 and 8 | mdpi.comnih.govnih.gov |
| Antifungal | Disruption of mycelial growth, organelle damage, altered cell membrane permeability | Cyano group substitutions | acs.orgmdpi.com |
Inhibition of Microbial Growth and Virulence Factors
While specific studies detailing the direct inhibition of microbial growth and virulence factors by this compound are not extensively documented in publicly available research, the broader class of quinazolinone derivatives, particularly halogenated analogues, has demonstrated significant potential in this area. Research into related compounds provides insight into the likely mechanisms.
Quinazolinone derivatives have been identified as potent modulators of virulence factors in opportunistic pathogens like Pseudomonas aeruginosa, a bacterium notorious for its role in nosocomial and cystic fibrosis-related infections. nih.gov The mechanism often involves the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including the production of virulence factors and biofilm formation. semanticscholar.org
One of the key QS systems in P. aeruginosa is the Pseudomonas quinolone signal (PQS) system, which is regulated by the PqsR receptor. nih.gov Quinazolinone-based compounds have been developed to act as modulators of this system. For instance, derivatives such as 3-amino-7-bromo-2-methylquinazolin-4(3H)-one have been shown to reduce the production of virulence factors like pyocyanin and pyoverdine and to inhibit biofilm formation in clinical strains of P. aeruginosa. nih.gov These anti-virulence strategies are promising as they aim to disarm the pathogen without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. nih.govsemanticscholar.org
The general antimicrobial activity of quinazolinones has been noted against a spectrum of bacteria, with particular efficacy against Gram-positive strains. nih.gov The proposed mechanisms include interference with cell wall synthesis and interaction with bacterial DNA. nih.gov
Table 1: Effect of a Related Quinazolinone Derivative on P. aeruginosa Virulence
| Compound | Target Strain | Effect | Concentration |
|---|---|---|---|
| 3-Amino-7-bromo-2-methylquinazolin-4(3H)-one | P. aeruginosa (CF strains) | Reduction of pyocyanin & pyoverdine | 50 µM |
| 3-Amino-7-bromo-2-methylquinazolin-4(3H)-one | P. aeruginosa (CF strains) | Reduction of biofilm formation | 50 µM |
Data sourced from studies on quinazolinone derivatives as Pqs system modulators. nih.gov
Structure-Activity Relationships for Antimicrobial Efficacy
The antimicrobial efficacy of the 4(3H)-quinazolinone scaffold is highly dependent on the nature and position of its substituents. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for antibacterial activity, particularly against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net
Systematic variations of the quinazolinone structure are typically analyzed across its three main rings (labeled Ring 1, 2, and 3 in many studies). nih.gov For activity against S. aureus, specific substitutions have been found to be critical. The presence of halogen atoms, such as bromine and chlorine, on the quinazolinone nucleus is a recurring theme in derivatives with potent biological activities. nih.govnih.gov Halogens can alter the electronic properties and lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial membranes or bind to target proteins. nih.gov
While the specific SAR for this compound has not been detailed, general findings for the quinazolinone class indicate that:
Ring 1 (the fused benzene ring): The position and type of substituent are critical. Halogenation at positions 6 or 8 can promote antibacterial and anti-inflammatory activities. nih.gov
Position 2: Modifications at this position significantly influence the spectrum of activity.
Position 3: Substitutions at the N3 position are widely explored and have a profound impact on antibacterial potency. nih.gov
The discovery of the 4(3H)-quinazolinone core as an antibacterial agent was initially guided by in silico screening for compounds that could bind to penicillin-binding proteins (PBPs), specifically PBP2a, which is responsible for β-lactam resistance in MRSA. nih.govresearchgate.net This suggests that, for at least some derivatives, the mechanism of action involves the inhibition of cell wall biosynthesis, similar to β-lactam antibiotics.
Table 2: General SAR Observations for 4(3H)-Quinazolinone Antibacterials
| Ring/Position | Substitution Effect on S. aureus Activity |
|---|---|
| Ring 1 | Halogenation at C6 or C8 is often favorable. |
| Ring 2 (Position 2) | Varies; different groups can be tolerated or enhance activity. |
| Ring 3 (Position 3) | Aromatic and heterocyclic substitutions can lead to potent activity. |
Based on general SAR studies of the 4(3H)-quinazolinone scaffold. nih.gov
Anti-inflammatory and Immunomodulatory Pathways (for related quinazolinones)
Quinazolinone derivatives are well-recognized for their significant anti-inflammatory properties. ujpronline.comfabad.org.tracgpubs.org Their mechanism of action often involves the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.
One of the primary mechanisms by which these compounds exert their effects is through the inhibition of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov These cytokines are central to the inflammatory cascade, and their suppression can lead to a potent anti-inflammatory response.
Furthermore, certain quinazolinone scaffolds have been shown to target intracellular signaling pathways critical to inflammation. For example, pyrazolo[1,5-a]quinazoline derivatives have been identified as inhibitors of the NF-κB/AP-1 signaling pathway, which is fundamental in regulating the expression of inflammatory genes. nih.gov Molecular modeling and biochemical assays have suggested that these compounds may bind to and inhibit mitogen-activated protein kinases (MAPKs) such as JNK, p38α, and ERK2, which are upstream regulators of the inflammatory response. nih.gov
The anti-inflammatory action of some quinazolinones is also linked to the inhibition of enzymes like cyclooxygenase (COX), similar to the mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov By inhibiting COX enzymes, these derivatives can reduce the production of prostaglandins, which are key mediators of pain and inflammation.
Antiviral and Antiparasitic Action Modes (for related quinazolinones)
The versatile quinazolinone scaffold has been extensively explored for the development of novel antiviral and antiparasitic agents. researchgate.net
Antiviral Mechanisms: Quinazolinone derivatives have demonstrated efficacy against a range of viruses by targeting essential viral enzymes and processes. A notable example is their activity against SARS-CoV-2. Certain derivatives have been developed as potent non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). nih.gov This enzyme is crucial for cleaving viral polyproteins into functional units necessary for viral replication. By inhibiting Mpro, these compounds effectively block the viral life cycle. nih.gov
Other quinazolinone-based compounds have shown activity against Tobacco Mosaic Virus (TMV), a model for plant viruses. acs.orgnih.gov The mechanism can involve direct binding to the viral coat protein (CP), which inhibits viral assembly and replication. acs.org Some derivatives have also demonstrated promising activity against other viruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), with some compounds showing a high selectivity index, indicating a favorable safety profile. researchgate.net
Antiparasitic Mechanisms: The quinazoline nucleus is considered a privileged scaffold in the search for new treatments against parasitic diseases caused by protozoans like Trypanosoma and Leishmania. nih.govnih.gov Several derivatives have shown potent in vitro activity against Trypanosoma brucei (causes African sleeping sickness), Trypanosoma cruzi (causes Chagas disease), and Leishmania infantum (causes leishmaniasis). nih.gov
The precise mode of action is still under investigation for many compounds, but potential targets include key parasitic enzymes that are distinct from their human counterparts. For instance, quinazoline derivatives have been studied as potential inhibitors of dihydrofolate reductase (DHFR) and pteridine reductase (PTR1) in T. cruzi and Leishmania. nih.govresearchgate.net These enzymes are vital for the parasite's folate metabolism, which is essential for DNA synthesis and survival. By inhibiting these pathways, the compounds can selectively kill the parasite with minimal toxicity to host cells. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of 8 Bromo 2 Chloroquinazolin 4 3h One Derivatives
Impact of Substituents at the Bromo- and Chloro- Positions on Biological Activity
The presence of halogens, such as iodine, at the C-6 and C-8 positions has been shown to be favorable for antibacterial and anti-inflammatory activities. nih.govresearchgate.net For instance, studies on 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones demonstrated that these halogenated compounds possess considerable biological activity. nih.govresearchgate.net This suggests that the bromo group at the C-8 position of the parent scaffold is a significant contributor to its potential bioactivity.
Furthermore, the C-8 bromo group serves as a crucial synthetic handle. It can be modified using modern synthetic techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce a variety of aryl and heteroaryl moieties. This was demonstrated in a study where the 8-bromo position of a quinazoline (B50416) scaffold was successfully coupled with thiophene (B33073), pyrazole (B372694), benzothiophene, and phenyl groups, leading to novel derivatives with significant antibacterial activity. researchgate.net
The chlorine atom at the C-2 position is highly reactive and serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of substituents, including various amines, which is a common strategy for diversifying the quinazolinone scaffold and exploring new biological activities. researchgate.net The replacement of this chloro group is a primary step in the synthesis of many biologically active quinazolinone derivatives, as will be discussed further in section 7.3.
Influence of Substituents at the Quinazolinone N-3 Position on Biological Activity
The N-3 position of the quinazolinone ring is another critical site for structural modification. Substituents at this position can project into the solvent-exposed region or interact with specific pockets of a target receptor, significantly influencing the compound's pharmacological properties. A variety of substituents, ranging from simple alkyl chains to complex heterocyclic and aromatic systems, have been introduced at this position.
Studies have shown that attaching sulfonamide-bearing moieties to the N-3 position can confer potent biological activities. For example, a series of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones, where the N-3 substituent was a sulfonamide derivative, exhibited notable anti-inflammatory and antibacterial properties. nih.govresearchgate.net Similarly, linking an ethylbenzenesulfonamide group to the N-3 position has been a successful strategy for developing potent and selective inhibitors of human carbonic anhydrase isoforms, particularly the cancer-related hCA IX and XII. nih.gov
Longer, more flexible chains at the N-3 position have also been explored. The synthesis of 6-bromo-3-(3-morpholinopropyl)quinazolin-4(3H)-one, a derivative designed as a kinase inhibitor, highlights how incorporating such groups can be crucial for achieving desired biological effects. acs.org These flexible linkers can allow the core scaffold to adopt optimal orientations within a receptor's binding site. The choice of substituent at N-3 is therefore a key determinant in directing the biological activity of the resulting derivative.
Effects of Modifications at the C-2 Position on Biological Activity
The C-2 position of the 8-Bromo-2-chloroquinazolin-4(3H)-one scaffold is arguably the most frequently modified site due to the reactivity of the chloro substituent. Its replacement via nucleophilic substitution is a cornerstone in the synthesis of diverse libraries of quinazolinone derivatives.
A study specifically utilizing the 8-bromo-2-chloroquinazoline (B592065) scaffold demonstrated that the C-2 chloro atom could be displaced by an amine-linked phenylpiperazine moiety. researchgate.net Subsequent modification at the C-8 bromo position yielded a series of compounds that were evaluated for antibacterial activity. The results indicated that the nature of the group introduced at C-2 is fundamental to the observed activity. researchgate.net For instance, derivatives featuring N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)amine at the C-2 position showed significant antibacterial activity, particularly against E. coli. researchgate.net
The table below summarizes the antibacterial activity of derivatives synthesized from an 8-bromo-2-chloroquinazoline scaffold, where the primary modification involves substitution at the C-2 position, followed by a Suzuki coupling at the C-8 position. researchgate.net
| Compound ID | R Group at C-8 | R' Group at C-2 | Antibacterial Activity against E. coli |
| 4a | thiophen-2-yl | N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl) | Significant |
| 4b | 1-methyl-1H-pyrazol-4-yl | N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl) | Significant |
| 4c | benzo[b]thien-2-yl | N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl) | Significant |
| 4d | phenyl | N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl) | Significant |
Systematic Structural Modifications and Their Biological Implications
A logical synthetic strategy begins with the parent scaffold:
Modification at C-2: The highly reactive chloro group is first replaced with a variety of nucleophiles (e.g., amines, thiols) to create a library of 2-substituted-8-bromoquinazolinones. This initial step often introduces a key pharmacophoric element. For example, introducing complex amines at C-2 has proven effective for developing antibacterial agents. researchgate.net
Modification at N-3: The N-H bond at the 3-position can be alkylated or arylated to introduce another layer of diversity. As seen in studies on related halo-quinazolinones, adding groups like sulfonamides or flexible alkylamines can impart anti-inflammatory or kinase inhibitory properties. nih.govresearchgate.netacs.org
Modification at C-8: The bromo group can then be functionalized, often via cross-coupling chemistry, to introduce aryl or heteroaryl rings. This can enhance potency and modulate physicochemical properties by extending the molecule into additional binding pockets. researchgate.net
The biological implications of these systematic changes are profound. For instance, a derivative with a bulky amine at C-2, a simple methyl group at N-3, and a thiophene ring at C-8 may exhibit potent antibacterial activity, while a different derivative with a flexible morpholino-propyl chain at N-3 and a pyrazole at C-8 might show kinase inhibitory activity. This systematic approach is crucial for optimizing a lead compound for a specific biological target.
Conformational Flexibility and Receptor Binding Specificity
The biological activity of a molecule is not solely dependent on its chemical structure but also on its three-dimensional shape and conformational flexibility. The quinazolinone scaffold, while relatively rigid, allows for considerable conformational diversity through the rotation of its substituents. This flexibility can be pivotal for achieving high-affinity binding to a biological target.
A fascinating example of this is seen in quinazolinone-based inhibitors of activin receptor-like kinase-2 (ALK2). Crystallographic studies revealed that these inhibitors can "flip" between two distinct binding modes within the kinase's active site. acs.org This flip is triggered by subtle chemical modifications, such as the addition of a methyl group. One binding mode may be more favorable for a particular set of substituents, while a different set of substituents may induce the molecule to adopt the alternate conformation. This demonstrates that small structural changes can lead to large changes in binding orientation, which in turn affects inhibitory potency and selectivity. acs.org
Molecular modeling, including docking and molecular dynamics (MD) simulations, is an invaluable tool for understanding these interactions. For 6-bromo quinazoline derivatives designed as EGFR inhibitors, docking studies have helped to visualize the binding patterns within the active site. nih.gov These studies show how the quinazolinone ring can engage in π-stacking interactions with key residues like Lys745 and Met790, while various substituents form hydrogen bonds and other crucial contacts. MD simulations further reveal the stability of these interactions over time, providing insight into the dynamic nature of receptor-ligand binding. nih.gov Such studies underscore the importance of conformational flexibility for achieving specific and high-affinity receptor binding.
Design Principles for Enhancing Specific Biological Activities
Based on the available SAR studies of derivatives from this compound and related halo-quinazolinones, several design principles can be formulated to guide the development of new agents with specific biological activities:
For Antibacterial Agents: The primary focus should be on the modification of the C-2 position. Introducing large, complex amine-containing side chains, such as N-arylpiperazine moieties, appears to be a highly effective strategy. researchgate.net The C-8 bromo group can be retained or replaced with other heteroaromatic rings like thiophene or pyrazole via cross-coupling to fine-tune activity and properties. researchgate.net
For Anticancer Agents (Kinase Inhibitors): A multi-pronged approach is necessary. Substitutions at the N-3 position with flexible linkers (e.g., morpholinopropyl) can help optimize the scaffold's position in the ATP-binding pocket. acs.org The C-2 and C-8 positions can be decorated with various aryl and heteroaryl groups to maximize interactions with specific residues and exploit unique features of the target kinase. The ability of substituents to induce favorable binding conformations or "flips" should be considered. acs.orgnih.gov
For Anti-inflammatory Agents: Drawing parallels from di-iodo-quinazolinones, the introduction of sulfonamide-containing groups at the N-3 position is a promising strategy. nih.govresearchgate.net Maintaining halogenation on the benzo-ring of the quinazolinone core appears beneficial for this activity.
For Carbonic Anhydrase Inhibitors: The key pharmacophoric element is a sulfonamide group. Attaching an ethylbenzenesulfonamide moiety to the N-3 position of the quinazolinone scaffold has been shown to be an effective design for targeting cancer-related isoforms hCA IX and XII. nih.gov Modifications at the C-2 position can then be used to enhance potency and selectivity.
By applying these principles, the this compound scaffold can be rationally elaborated to generate novel derivatives with enhanced potency and selectivity for a desired biological target.
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
While classical methods for quinazolinone synthesis are well-established, future research will focus on adopting more advanced, efficient, and environmentally benign synthetic strategies. nih.govnih.gov The development of novel methodologies is crucial for creating diverse libraries of 8-Bromo-2-chloroquinazolin-4(3H)-one analogues for biological screening.
Key future approaches include:
Metal-Catalyzed Cross-Coupling Reactions: The bromo and chloro substituents on the quinazolinone ring are ideal handles for metal-catalyzed reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. mdpi.com Future work should focus on the selective functionalization of the C2 and C8 positions. For instance, palladium-catalyzed reactions could be optimized to selectively replace the more reactive bromine atom before targeting the chlorine, allowing for the stepwise introduction of different functional groups. mdpi.comchim.it
C-H Functionalization: Direct C-H activation and functionalization represent a powerful, atom-economical strategy. chim.it Future studies could explore palladium- or rhodium-catalyzed C-H arylation or amination at other positions of the quinazolinone core, using the existing structure as a directing group to synthesize novel derivatives that are otherwise difficult to access. chim.it
Organocatalytic and Green Chemistry Approaches: The use of organocatalysts, microwave-assisted organic synthesis (MAOS), and reactions in aqueous media are gaining traction. ujpronline.commdpi.comfrontiersin.org Applying these techniques to the synthesis of this compound derivatives could lead to higher yields, shorter reaction times, and a reduced environmental footprint. ujpronline.commdpi.com
| Synthetic Methodology | Potential Advantage for this compound |
| Palladium-Catalyzed Cross-Coupling | Selective functionalization at C8 (bromo) and C2 (chloro) positions. mdpi.com |
| C-H Activation/Functionalization | Late-stage modification of the core structure without pre-functionalization. chim.it |
| Microwave-Assisted Synthesis | Rapid reaction times and improved yields for analogue libraries. ujpronline.commdpi.com |
| Organocatalytic Reactions | Metal-free, environmentally benign synthesis pathways. frontiersin.org |
Advanced Spectroscopic and Structural Characterization Techniques
A precise understanding of the three-dimensional structure of this compound and its derivatives is paramount for rational drug design. While standard techniques like NMR and mass spectrometry are routine, future research should employ more advanced methods to elucidate subtle structural and electronic features.
Single-Crystal X-ray Crystallography: Obtaining high-resolution crystal structures is essential. growingscience.comresearchgate.net Future efforts should be directed at crystallizing this compound and its key analogues, both alone and in complex with their biological targets. This provides unequivocal proof of stereochemistry and reveals detailed intermolecular interactions, such as hydrogen bonding involving the bromine atom, which can influence crystal packing and biological activity. rsc.orgnih.govmdpi.com
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), will be crucial for the unambiguous assignment of complex analogue structures. researchgate.net
X-ray Quantum Crystallography: Techniques like Hirshfeld Atom Refinement (HAR) can provide a more accurate description of hydrogen atom positions and bonding than standard X-ray methods. rsc.orgnih.gov This level of detail is critical for understanding the non-covalent interactions that govern drug-receptor binding.
Deeper Mechanistic Investigations of Biological Pathways
Quinazolinone derivatives are known to interact with a variety of biological targets, most notably as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.comnih.gov Future research must move beyond preliminary screening to conduct deep mechanistic studies on derivatives of this compound.
Areas for investigation include:
Kinetics of Target Inhibition: Determining whether new analogues act as reversible or irreversible inhibitors of their targets (e.g., EGFR) is crucial. This is particularly relevant for overcoming drug resistance, such as the T790M mutation in EGFR. nih.govtandfonline.com
Downstream Signaling Analysis: Once a target is confirmed, techniques like Western blotting should be used to investigate the compound's effect on downstream signaling pathways (e.g., the EGFR-PI3K pathway). mdpi.com This confirms the mechanism of action at a cellular level.
Cell Cycle and Apoptosis Assays: For anticancer applications, it is vital to determine if lead compounds induce cell cycle arrest (e.g., at the G2/M phase) and/or programmed cell death (apoptosis). mdpi.comtandfonline.com Flow cytometry and assays for apoptosis markers like cleaved PARP and caspases can provide these insights. mdpi.comnih.gov
Design and Synthesis of New this compound Analogues
The core structure of this compound is a launchpad for creating new chemical entities with improved potency and specificity. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the C2, C6, and C8 positions can significantly modulate biological activity. nih.govresearchgate.net
Future design strategies should focus on:
Systematic C8 Modification: Using the bromo group as a synthetic handle, a variety of aryl, heteroaryl, and alkyl groups can be introduced via Suzuki or Stille coupling to probe the binding pocket of target proteins. mdpi.com SAR studies indicate that halogen atoms at the C8 position can enhance antimicrobial and cytotoxic activities. nih.gov
Diverse C2 Substituents: The chloro group at C2 is an excellent leaving group for nucleophilic aromatic substitution. This allows for the introduction of a wide range of amine, thiol, or other heterocyclic moieties, which are known to be essential for potent biological activity. nih.govresearchgate.net
Molecular Hybridization: Combining the quinazolinone scaffold with other known pharmacophores (e.g., rhodanine, chalcone, triazole) is a promising strategy to develop hybrid molecules with dual-target activity or enhanced potency. nih.govnih.gov
Rational Drug Design Approaches Based on Computational Studies
In silico methods are indispensable for accelerating the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.govmdpi.com
Future computational research should involve:
Molecular Docking: Docking studies will be used to predict the binding modes and affinities of newly designed this compound analogues within the active sites of known targets like EGFR, VEGFR-2, or PARP-1. nih.govtandfonline.comnih.govtbzmed.ac.ir This helps rationalize SAR data and guide the design of next-generation inhibitors with improved interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and tested, QSAR models can be developed to establish a mathematical relationship between structural features and biological activity. acs.org These models can then predict the activity of virtual compounds before they are synthesized.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be essential for selecting candidates with favorable drug-like properties early in the discovery pipeline, reducing late-stage attrition. nih.gov
Identification of Novel Biological Targets for Quinazolinone Derivatives
While much research on quinazolinones has focused on anticancer activity via kinase inhibition, the scaffold is known to possess a vast range of biological activities. researchgate.netmdpi.com A crucial future direction is to screen libraries derived from this compound against diverse biological targets to uncover new therapeutic applications.
Potential new target areas include:
Antimicrobial Targets: Quinazolinones have shown activity against various bacteria and fungi. nih.govnih.gov Screening against microbial targets like DNA gyrase or penicillin-binding proteins could yield novel antibiotics. acs.org
Neurodegenerative Diseases: Some heterocyclic compounds have been investigated for activity against targets relevant to Alzheimer's disease. nih.gov Exploring the potential of these derivatives as inhibitors of enzymes like cholinesterases or as modulators of protein aggregation could open new therapeutic avenues.
Anti-inflammatory Pathways: Derivatives have been shown to inhibit inflammatory mediators like COX-2 and transcription factors such as NF-κB. nih.gov This suggests a potential application in treating inflammatory disorders.
Antiviral Agents: Given the urgent need for new antiviral drugs, screening against viral enzymes such as proteases or polymerases could identify novel lead compounds. nih.gov
常见问题
Basic Research Questions
Q. How can researchers optimize the halogenation step during the synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one?
- Methodological Answer : Halogenation efficiency depends on reaction conditions such as solvent polarity, temperature, and catalyst selection. For bromination, pyridine or DMF is often used as a solvent to stabilize intermediates, with temperatures ranging from 60–130°C to ensure complete substitution . Direct halogenation of quinazolinone derivatives typically employs potassium carbonate as a base to deprotonate reactive sites, enhancing electrophilic substitution. Yields can be improved by adjusting stoichiometry (e.g., 1.35 mmol substrate with 4.24 mmol halogenating agent) and monitoring reaction progress via TLC .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1660–1670 cm⁻¹ and N-H stretches around 3420 cm⁻¹ .
- ¹H NMR : Look for aromatic proton signals (δ 7.10–8.76 ppm) and substituent-specific peaks (e.g., CH₃ at δ 2.48–2.62 ppm) .
- Elemental Analysis (EA) : Verify Br and Cl content (e.g., Br: ~34.26%, Cl: calculated via difference) to confirm stoichiometry .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 240.06) .
Q. What factors influence the stability of this compound under storage and experimental conditions?
- Methodological Answer : Stability is affected by humidity, light exposure, and temperature. Store in dark, airtight containers at room temperature (RT) to prevent photodegradation and hydrolysis . In solution, avoid prolonged heating in polar aprotic solvents (e.g., DMF) to minimize decomposition. Surface adsorption studies suggest that interactions with silica-based labware may require pre-treatment to reduce compound loss .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying substituents on the quinazolinone core?
- Methodological Answer : Yield discrepancies often arise from steric hindrance or electronic effects. For example, electron-withdrawing groups (e.g., Br, Cl) at the 8-position reduce reactivity, requiring longer reaction times or higher temperatures (e.g., 120–130°C for hydrazine-mediated cyclization) . Use iterative design of experiments (DoE) to test variables like solvent polarity and nucleophile strength. Triangulate data from multiple techniques (e.g., NMR, EA, GC-MS) to confirm product identity and purity .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. Pair computational results with experimental X-ray crystallography data (e.g., monoclinic P2₁/c space group, unit cell dimensions a = 12.2106 Å, b = 9.0507 Å) to validate electronic effects on crystallinity and reactivity .
Q. How can mechanistic studies elucidate the cyclization pathway during quinazolinone synthesis?
- Methodological Answer : Track intermediates via time-resolved ¹H NMR or LC-MS. For example, the reaction of anthranilic acid derivatives with hydrazine hydrate forms a benzoxazinone intermediate, which undergoes ring contraction to yield the quinazolinone core . Isotopic labeling (e.g., ¹⁵N) can confirm nitrogen migration pathways.
Q. What strategies address purity challenges in this compound synthesis?
- Methodological Answer : Purify crude products using column chromatography (e.g., KP silica, 20% EtOAc in cyclohexane) . For persistent impurities, recrystallize from ethanol/water mixtures. Monitor by HPLC with a C18 column (UV detection at 254 nm) to achieve >95% purity .
Q. How is this compound used as a precursor in bioactive compound development?
- Methodological Answer : The bromine and chlorine substituents serve as handles for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores. In vitro assays can assess derivatives for antimicrobial activity by testing against Gram-positive bacteria (e.g., S. aureus) using MIC protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
